2-[(E)-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(3-methoxyphenyl)quinazolin-4(3H)-one
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Overview
Description
2-[(1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE)METHYL]-6-IODO-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in various natural products and pharmaceuticals
Preparation Methods
The synthesis of 2-[(1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE)METHYL]-6-IODO-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 1-ethyl-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde with 6-iodo-3-(3-methoxyphenyl)-3,4-dihydroquinazolin-4-one under acidic conditions . The reaction is usually carried out in a solvent such as toluene or ethanol, and the product is purified by recrystallization or chromatography.
Chemical Reactions Analysis
2-[(1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE)METHYL]-6-IODO-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Substitution: Halogen substitution reactions can occur, particularly at the iodine atom, using nucleophiles such as thiols or amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE)METHYL]-6-IODO-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is not fully understood, but it is believed to involve interactions with various molecular targets, including enzymes and receptors. The indole moiety can bind to multiple receptors with high affinity, potentially modulating their activity . Additionally, the compound may interfere with specific biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 2-[(1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE)METHYL]-6-IODO-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
Indole-3-carbaldehyde: A precursor for the synthesis of biologically active molecules.
Indole-3-carboxylic acid: Known for its antimicrobial and anticancer properties.
What sets 2-[(1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE)METHYL]-6-IODO-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE apart is its unique combination of an indole moiety with a quinazolinone structure, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C26H20IN3O3 |
---|---|
Molecular Weight |
549.4 g/mol |
IUPAC Name |
2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-6-iodo-3-(3-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C26H20IN3O3/c1-3-29-23-10-5-4-9-19(23)20(25(29)31)15-24-28-22-12-11-16(27)13-21(22)26(32)30(24)17-7-6-8-18(14-17)33-2/h4-15H,3H2,1-2H3/b20-15+ |
InChI Key |
XPTPBFMOYVFTKT-HMMYKYKNSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2/C(=C\C3=NC4=C(C=C(C=C4)I)C(=O)N3C5=CC(=CC=C5)OC)/C1=O |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=CC3=NC4=C(C=C(C=C4)I)C(=O)N3C5=CC(=CC=C5)OC)C1=O |
Origin of Product |
United States |
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